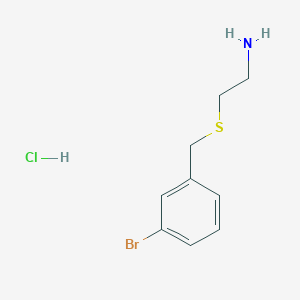

![molecular formula C9H9Cl2N3O B6299123 C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride CAS No. 1228879-26-2](/img/structure/B6299123.png)

C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride . The resulting product is then basified with potassium hydroxide . Further acylation of the amino group of oxadiazoles with various acid chlorides can yield different derivatives .Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by C-O and C=N bond lengths in the oxadiazole ring . The phenyl ring is often inclined to the planar oxadiazole ring .Chemical Reactions Analysis

Oxadiazole derivatives can undergo a variety of chemical reactions. For instance, they can react with ammonium thiocyanate to form thiazolidinones . They can also couple with mercaptothiazoles to form coupled heterocyclic derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary depending on their specific structure. For instance, some derivatives are white solids with specific melting points . Their NMR spectra can provide information about their structure .Applications De Recherche Scientifique

C-Methylamine hydrochloride has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It is a useful reagent for the synthesis of a variety of compounds, such as aryl-substituted oxadiazoles, and is used in the synthesis of drugs such as anti-inflammatory agents, anticonvulsants, and anti-diabetic agents. It is also used as a starting material for the synthesis of a variety of other compounds, such as β-blockers, and is used in the synthesis of active pharmaceutical ingredients.

Mécanisme D'action

Target of Action

Compounds with the 1,3,4-oxadiazole scaffold have been reported to exhibit a wide range of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

For instance, some oxadiazole derivatives have been reported to inhibit the protein aldose reductase , which plays a role in the development of long-term diabetes complications.

Biochemical Pathways

1,3,4-oxadiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Given the reported biological activities of 1,3,4-oxadiazole derivatives, it can be inferred that these compounds may exert their effects at the molecular and cellular levels .

Avantages Et Limitations Des Expériences En Laboratoire

C-Methylamine hydrochloride has a variety of advantages for laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time. However, it can be toxic if ingested and should be handled with caution. Additionally, it can be difficult to obtain pure samples, and the quality of the compound can vary depending on the synthesis method and the purity of the starting materials.

Orientations Futures

The potential future directions for C-Methylamine hydrochloride are numerous. It could be further studied for its potential applications in the synthesis of drugs, as well as its potential therapeutic effects. Additionally, it could be further studied for its potential applications in the fields of biochemistry and pharmacology. Furthermore, it could be studied for its potential applications in the fields of medicinal chemistry and drug discovery. Finally, it could be studied for its potential applications in the fields of food science and nutrition.

Méthodes De Synthèse

C-Methylamine hydrochloride is typically synthesized via a three-step process. First, a 3-chloro-phenyl-1,3,4-oxadiazole is synthesized by reacting 3-chloro-phenyl-hydrazine with a mixture of acetic acid and sodium nitrite. Secondly, the oxadiazole is reacted with methyl amine hydrochloride in the presence of sodium hydroxide to form the desired compound. Lastly, the product is isolated by crystallization.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the oxadiazole compound and the biomolecule it interacts with .

Cellular Effects

Other oxadiazole derivatives have been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxadiazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-2-6(4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGHIZBVTQRXHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

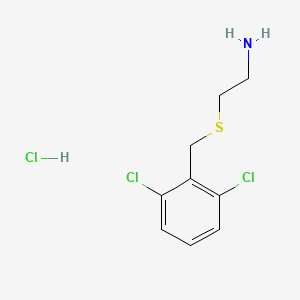

![[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299042.png)

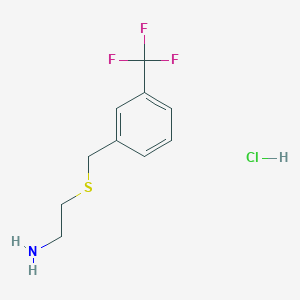

![[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299056.png)

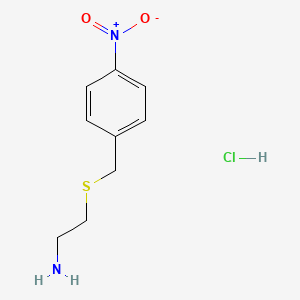

![C-[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299077.png)

![C-[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299081.png)

![C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride](/img/structure/B6299097.png)

![[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299106.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299113.png)

![[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299125.png)

![[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299129.png)

![C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299148.png)